2-((4-(Trifluoromethyl)phenyl)thio)acetic acid

Übersicht

Beschreibung

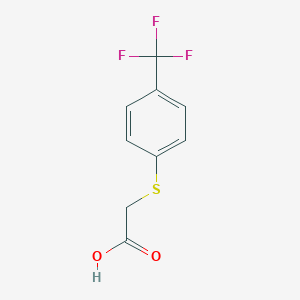

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is an organic compound with the molecular formula C9H7F3O2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid typically involves the reaction of 4-(trifluoromethyl)thiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiophenol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. PPARγ Agonism

One of the prominent applications of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is its role as a potential agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is crucial in regulating glucose and lipid metabolism, making it a target for diabetes treatment. Studies have shown that derivatives of phenylthiazole acids, including those with similar structures to this compound, exhibit significant agonistic activity. For instance, a related compound demonstrated an EC50 of 0.75 µM, comparable to the established drug rosiglitazone .

1.2. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit selective cytotoxicity against cancer cells. The presence of the thioether functionality may enhance this activity by modifying the compound's interaction with biological targets. Ongoing studies aim to elucidate the mechanisms behind this anticancer activity and explore structural modifications to improve efficacy.

Agrochemical Applications

2.1. Herbicides and Pesticides

The lipophilic nature of this compound suggests potential use as an active ingredient in herbicides and pesticides. Its ability to penetrate plant membranes may enhance herbicidal activity against specific weed species while minimizing impact on crops. Research into structure-activity relationships (SAR) is crucial for optimizing these properties.

Material Science

3.1. Polymer Chemistry

The compound's unique chemical structure allows it to serve as a building block in polymer synthesis. Its incorporation into polymers can modify physical properties such as thermal stability and mechanical strength. Investigations into copolymerization strategies are underway to develop materials with tailored characteristics for specific applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₉H₇F₃O₂S | Contains thioether functionality enhancing reactivity |

| 3-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | Lacks thioether functionality |

| 4-(Trifluoromethyl)benzenesulfonic acid | C₉H₇F₃O₃S | Contains sulfonic acid instead of thio group |

This table illustrates how the presence of the thioether group in this compound may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- PPARγ Ligands : In vitro assays demonstrated that derivatives similar to this compound showed promising agonistic activity at concentrations conducive for therapeutic use .

- Anticancer Research : Investigations into trifluoromethyl-containing compounds revealed selective toxicity against various cancer cell lines, suggesting avenues for further development .

Wirkmechanismus

The mechanism of action of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The thioacetic acid moiety can participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethyl)phenylacetic acid

- 2,2,2-Trifluoroacetophenone

- 2-Methyl-4-(trifluoromethyl)phenylthioacetic acid

Comparison: Compared to these similar compounds, 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is unique due to the presence of both a trifluoromethyl group and a thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioacetic acid moiety allows for redox activity .

Biologische Aktivität

2-((4-(Trifluoromethyl)phenyl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H8F3O2S

- Canonical SMILES : CC(=O)S(C1=CC=C(C=C1)C(F)(F)F)

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiol : The initial step involves the reaction of 4-trifluoromethylphenyl chloride with sodium sulfide to form the corresponding thiol.

- Acetic Acid Derivation : The thiol is then reacted with acetic anhydride to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial fatty acid synthesis by targeting specific enzymes such as enoyl-acyl carrier protein reductase (FabI) .

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For example, compounds related to thiazole derivatives have shown IC50 values in the micromolar range against colorectal cancer cell lines . The selectivity index (SI), which measures the ratio between toxic and effective doses, suggests favorable therapeutic profiles for some derivatives.

PPARγ Agonistic Activity

A notable aspect of this compound is its potential as a PPARγ agonist. PPARγ plays a crucial role in glucose and lipid metabolism, making it a target for diabetes treatment. Studies indicate that certain derivatives exhibit comparable potency to established PPARγ agonists like rosiglitazone .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, particularly those related to fatty acid biosynthesis.

- Receptor Modulation : As a PPARγ agonist, it modulates gene expression related to glucose and lipid metabolism.

- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their ability to inhibit bacterial growth, identifying specific structural features that enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .

- PPARγ Activity Assessment : Another investigation focused on phenylthiazole acids, revealing that modifications in structure significantly impacted their agonistic activity towards PPARγ, with implications for diabetes treatment .

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVVWIKWEHKYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.